molecular formula C20H17BrO5 B383643 ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate CAS No. 578699-04-4

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B383643
CAS No.: 578699-04-4
M. Wt: 417.2g/mol
InChI Key: FWFNBJNXIFOLOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromophenyl compound with another organic compound . For example, the synthesis of “Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate” involves the reaction of a bromophenyl compound with piperazine .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR, mass spectrometry, and X-ray diffraction analysis . For example, “Ethyl 3-(4-bromophenyl)propionate” has the InChI Key STMHGPFYLQOGJD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as spectroscopy and chromatography . For example, “Ethyl 3-(4-bromophenyl)propionate” has a molecular weight of 273.13 g/mol .

Scientific Research Applications

Anticancer Applications

Researchers have highlighted the potential of chromene derivatives in overcoming drug resistance in cancer cells. For instance, Das et al. (2009) found that certain chromene analogs can mitigate drug resistance and synergize with various cancer therapies in leukemia cells, indicating their potential as treatments for cancers with multiple drug resistance (Das et al., 2009).

Synthetic Methodologies

Boominathan et al. (2011) described an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This method showcases an efficient synthesis pathway that could lead to compounds with medicinal promise, showcasing the versatility of chromene derivatives in chemical synthesis (Boominathan et al., 2011).

Molecular Structure Studies

The crystal and molecular structures of certain chromene derivatives have been elucidated to understand their potential interactions in biological systems. Kaur et al. (2012) reported on the crystal and molecular structures of chromene derivatives, providing insight into their stability and reactivity based on intermolecular interactions (Kaur et al., 2012).

Photoluminescence and Material Applications

Ethyl coumarin-3-carboxylate derivatives have been synthesized and their photoluminescence properties investigated, pointing to applications in material science, particularly in the development of optical materials and sensors (Song et al., 2014).

GPR35 Agonist for Drug Development

Chromene derivatives have been identified as potent and selective agonists for GPR35, a G protein-coupled receptor, which is a promising target for drug development. Thimm et al. (2013) discovered a radioligand that binds to GPR35 with high affinity, highlighting the potential of chromene compounds in the development of new pharmacological tools and therapeutic agents (Thimm et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties . For example, “1-Bromo-4-(trifluoromethoxy)benzene” is classified as a skin irritant and may cause respiratory irritation .

Future Directions

The future directions in the research and development of bromophenyl compounds could involve the synthesis of new derivatives with improved biological activities . For example, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” has been used as a key intermediate in the synthesis of new liquid crystal oligomers and polymers .

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFNBJNXIFOLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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